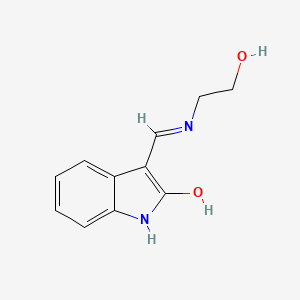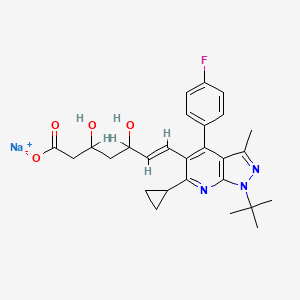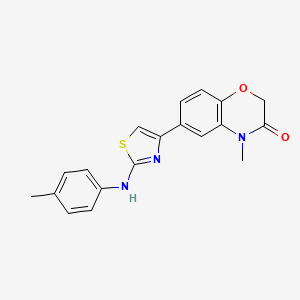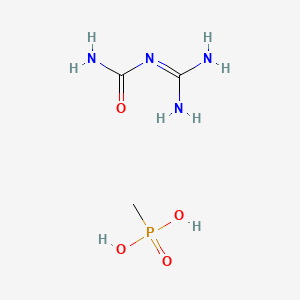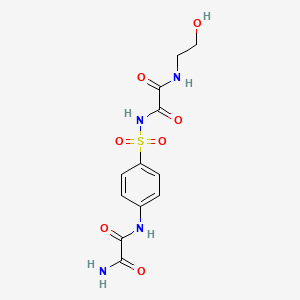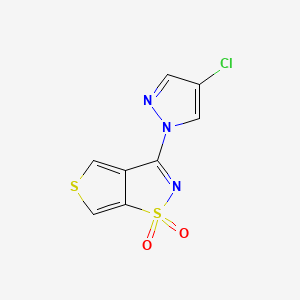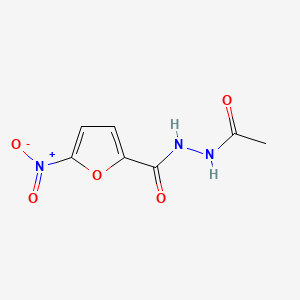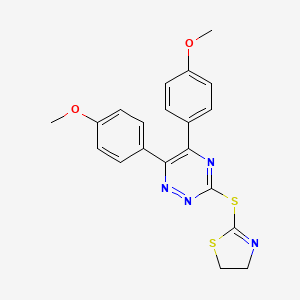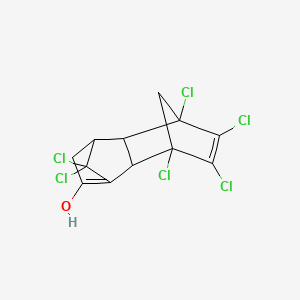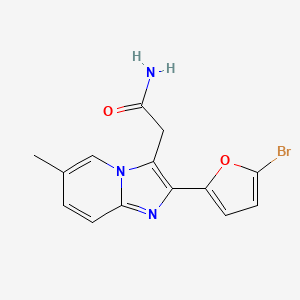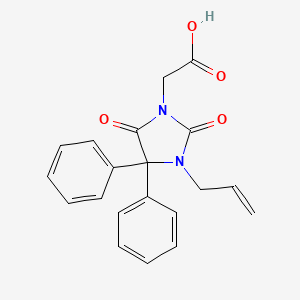
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The presence of multiple nitrogen atoms in the ring structure allows for strong coordination with metals, making it useful in various chemical applications.
Méthodes De Préparation
The synthesis of 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile involves multiple steps. One common method includes the cyclization of a linear precursor containing the necessary nitrogen atoms and carbon chains. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of the metal complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced metal complexes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the nitrogen atoms in the ring with metal ions. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal ions, and the pathways involved are primarily related to the formation and stabilization of these metal complexes .
Comparaison Avec Des Composés Similaires
Similar compounds include other macrocyclic ligands such as:
1,4,8,11-Tetraazacyclotetradecane: Known for forming stable metal complexes but lacks the additional functional groups present in 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with fewer nitrogen atoms, affecting its coordination properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which provide distinct coordination and reactivity properties.
Propriétés
Numéro CAS |
67773-70-0 |
|---|---|
Formule moléculaire |
C16H12N8 |
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
(2Z,6Z,9Z,13Z)-6,13-dimethyl-1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C16H12N8/c1-11-7-21-13(3-17)15(5-19)23-9-12(2)10-24-16(6-20)14(4-18)22-8-11/h7-10,21,24H,1-2H3/b11-7-,12-10-,15-13-,16-14-,22-8?,23-9? |
Clé InChI |
UIWRCYHTJZFBSH-NKAXJVTNSA-N |
SMILES isomérique |
C/C/1=C/N/C(=C(\N=C/C(=C\N/C(=C(\N=C1)/C#N)/C#N)/C)/C#N)/C#N |
SMILES canonique |
CC1=CNC(=C(N=CC(=CNC(=C(N=C1)C#N)C#N)C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
